Bienvenue dans la boutique en ligne BenchChem!

Atb-429

Inflammatory Bowel Disease Colitis Myeloperoxidase Activity

ATB-429 is a rationally designed H₂S-releasing mesalamine derivative delivering dual anti-inflammatory and analgesic activity unattainable with conventional 5-ASA. Preclinical studies show ~70% reduction in granulocyte infiltration, broader cytokine suppression (TNFα, IFNγ, IL-6, COX-2, IL-1β), and K(ATP) channel-dependent antinociception—effects absent with mesalamine alone. Ideal as a pharmacological tool for dissecting H₂S signaling in colitis, IBS visceral pain, and mucosal barrier research. Order ≥98% purity ATB-429 for reproducible, high-impact preclinical studies.

Molecular Formula C16H11NO3S3
Molecular Weight 361.5 g/mol
CAS No. 915798-75-3
Cat. No. B605663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtb-429
CAS915798-75-3
SynonymsATB-429
Molecular FormulaC16H11NO3S3
Molecular Weight361.5 g/mol
Structural Identifiers
InChIInChI=1S/C16H11NO3S3/c17-10-3-6-14(18)12(7-10)15(19)20-11-4-1-9(2-5-11)13-8-22-23-16(13)21/h1-8,18H,17H2
InChIKeyIFYIEDLRMQRZEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ATB-429 (CAS 915798-75-3): H₂S-Releasing Mesalamine Derivative for Enhanced Colitis and IBS Research


ATB-429 is a rationally designed hydrogen sulfide (H₂S)-releasing derivative of mesalamine, formed by conjugating the active anti-inflammatory moiety 5-aminosalicylic acid with an H₂S-donating moiety (ADT-OH) via an ester linkage [1]. This chemical modification confers a dual mechanism of action—combining the established anti-inflammatory effects of mesalamine with the endogenous signaling and cytoprotective properties of H₂S—to address limitations in potency and analgesic efficacy observed with conventional aminosalicylates [2]. Preclinical studies demonstrate that ATB-429 retains the core 5-ASA structure while enabling controlled H₂S release at sites of inflammation, positioning it as a tool compound for investigating novel therapeutic strategies in inflammatory bowel disease and visceral pain disorders [1].

Why Generic Mesalamine Cannot Replicate ATB-429's Therapeutic Profile in Colitis and IBS Models


Generic mesalamine (5-ASA) demonstrates limited clinical potency, being effective primarily in mild-to-moderate colitis and failing to provide significant analgesic benefit in visceral hypersensitivity models [1]. Direct comparative studies reveal that while mesalamine produces no detectable antinociceptive effect and fails to modulate several key inflammatory pathways, ATB-429—through its sustained release of H₂S—engages distinct molecular targets including K(ATP) channels and downregulates COX-2 and IL-1β expression that mesalamine does not affect [2]. Simply substituting mesalamine or other unmodified aminosalicylates for ATB-429 in preclinical investigations would therefore fail to recapitulate the compound's documented enhancement in anti-inflammatory potency and its unique analgesic properties [1].

Quantitative Evidence of ATB-429's Superior Efficacy and Potency Over Mesalamine in Preclinical Colitis Models


ATB-429 vs. Mesalamine: Enhanced Anti-Inflammatory Potency and Efficacy in Murine TNBS Colitis

In a head-to-head comparison using the trinitrobenzene sulphonic acid (TNBS)-induced mouse model of colitis, ATB-429 demonstrated superior anti-inflammatory efficacy over an equimolar dose of mesalamine. ATB-429 reduced granulocyte infiltration into colonic tissue by approximately 70%, whereas mesalamine at the same dose produced a significantly lesser reduction [1]. ATB-429 treatment also resulted in lower disease activity scores, macroscopic/microscopic tissue injury scores, and colonic myeloperoxidase (MPO) activity compared to mesalamine [1].

Inflammatory Bowel Disease Colitis Myeloperoxidase Activity

ATB-429 vs. Mesalamine: Broad-Spectrum Cytokine and Chemokine mRNA Suppression

Compared to mesalamine, ATB-429 exhibits a broader and more potent suppression of pro-inflammatory mediators. In the TNBS colitis model, ATB-429 significantly reduced colonic mRNA expression of TNFα, IFNγ, IL-2, IL-6, RANTES, and iNOS to a greater extent than equimolar doses of mesalamine [1]. Crucially, ATB-429 also downregulated mRNA for COX-2 and IL-1β, an effect not observed with mesalamine treatment alone [2].

Inflammatory Bowel Disease Cytokines Chemokines mRNA Expression

ATB-429 vs. Mesalamine: Quantifiable Antinociceptive Efficacy in Visceral Hypersensitivity Model

In a colorectal distension (CRD) model of visceral pain in healthy rats, ATB-429 produced a dose-dependent attenuation of hypersensitivity, whereas mesalamine had no effect [1]. Specifically, ATB-429 at doses of 25, 50, and 100 mg/kg p.o. significantly inhibited CRD-induced abdominal withdrawal responses and reduced spinal c-FOS mRNA overexpression. In contrast, mesalamine at comparable doses failed to modulate either pain-related behavior or c-FOS expression [1]. This antinociceptive effect was reversed by the K(ATP) channel inhibitor glibenclamide, confirming a mechanism distinct from mesalamine's primary actions [1].

Visceral Pain Irritable Bowel Syndrome Antinociception KATP Channel

ATB-429 vs. Mesalamine: Demonstrated Superiority in Reducing Mortality and Broadening Efficacy in Severe Colitis

In a severe TNBS-induced colitis model in rats (using a 2 mg TNBS dose), treatment with ATB-429 (0.33 mmol/kg) reduced mortality to 0%, compared to a 30% mortality rate in vehicle-treated controls and a 25% mortality rate in mesalamine-treated animals [1]. Furthermore, ATB-429 at a lower dose (0.08 mmol/kg) was still more effective than equimolar mesalamine (0.33 mmol/kg) in reducing disease activity scores in both TNBS- and DSS-induced colitis, demonstrating a marked increase in potency [1].

Inflammatory Bowel Disease Colitis Mortality Potency

ATB-429 vs. Mesalamine: Direct Pharmacodynamic Evidence of Increased Systemic H₂S Bioavailability

ATB-429 treatment, but not mesalamine, resulted in significantly elevated blood concentrations of hydrogen sulfide (H₂S) in both healthy and postcolitic rats [1]. This demonstrates that the H₂S-releasing moiety of ATB-429 is biologically active in vivo and translates into a measurable systemic pharmacodynamic signal. This increase in H₂S is directly linked to the compound's unique antinociceptive and enhanced anti-inflammatory effects, which are reversed by blocking K(ATP) channels—a known downstream target of H₂S signaling [1].

Pharmacokinetics Hydrogen Sulfide Biomarker Drug Mechanism

ATB-429's Impact on Gut Microbiota Biofilm Localization in Colitis

In a mouse model of DNBS-induced colitis, treatment with ATB-429 (50 mg/kg, twice daily) for 5 days restored normal gut microbiota biofilm localization [1]. In vehicle-treated colitic mice, bacteria invaded the mucus layer and adhered to the epithelium, a phenomenon associated with increased inflammation. ATB-429 treatment re-established a sterile mucus layer, with the microbiota remaining separated from the epithelial surface [1]. While a direct head-to-head comparison with mesalamine is not provided in this specific study, this effect represents a class-level inference of the therapeutic potential of H₂S-releasing compounds on mucosal barrier function beyond what is typically observed with standard aminosalicylates.

Microbiome Gut Microbiota Colitis Mucosal Barrier

Optimal Research and Preclinical Applications for ATB-429 (915798-75-3)


Investigating H₂S-Mediated Anti-Inflammatory Mechanisms in Experimental Colitis

Use ATB-429 as a pharmacological tool to dissect the contribution of hydrogen sulfide signaling to the resolution of intestinal inflammation. In murine models of TNBS- or DSS-induced colitis, ATB-429's demonstrated superiority over mesalamine in reducing granulocyte infiltration (approx. 70% reduction [1]) and suppressing a broader panel of cytokines (TNFα, IFNγ, IL-6, COX-2, IL-1β [1][2]) allows for robust interrogation of H₂S-dependent pathways. Its activity can be contrasted with mesalamine controls to isolate H₂S-specific effects.

Studying Visceral Pain and Hypersensitivity in IBS and Post-Inflammatory Models

Employ ATB-429 as a key test article in rodent models of colorectal distension (CRD) to evaluate novel analgesic strategies for irritable bowel syndrome (IBS). Unlike mesalamine, which has no effect, ATB-429 provides a dose-dependent (25-100 mg/kg) antinociceptive response, measurable via reduced abdominal withdrawal reflex and spinal c-FOS mRNA expression [3]. This model allows for the study of K(ATP) channel-dependent pain modulation, as the effect is reversed by glibenclamide [3].

Comparative Efficacy Studies for Next-Generation IBD Therapeutics

Utilize ATB-429 as a benchmark comparator when evaluating novel drug candidates for inflammatory bowel disease. Its proven ability to reduce mortality in severe colitis models (from 30% in vehicle to 0% [4]) and its enhanced potency over equimolar mesalamine [1][4] provides a high-efficacy standard. Comparing new compounds against both mesalamine and ATB-429 can help delineate whether a new mechanism offers advantages beyond those achievable with targeted H₂S delivery.

Exploring Gut Microbiota and Mucosal Barrier Interactions

Incorporate ATB-429 into studies examining the interplay between host inflammation, the mucosal barrier, and the gut microbiome. In the DNBS colitis model, ATB-429 has been shown to restore the normal spatial segregation of the microbiota from the intestinal epithelium, reversing the bacterial invasion seen in disease [5]. This makes it a valuable compound for investigating how H₂S-releasing agents can reinforce mucosal defense and influence microbial community structure in the context of colitis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Atb-429

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.